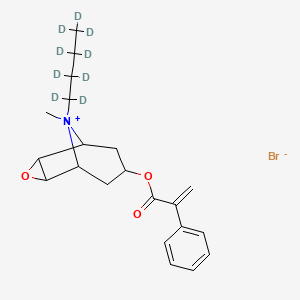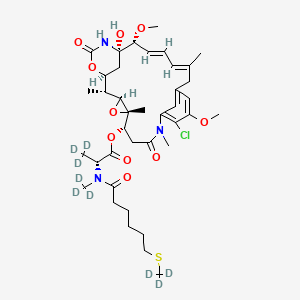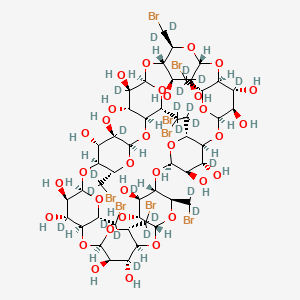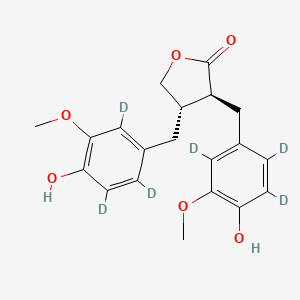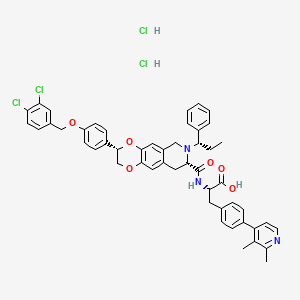
TT-Oad2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TT-Oad2 is a non-peptide agonist of the glucagon-like peptide-1 (GLP-1) receptor. It has shown potential for the treatment of diabetes due to its ability to activate the GLP-1 receptor, which plays a crucial role in regulating insulin secretion and blood glucose levels .
准备方法
The synthesis of TT-Oad2 involves several steps, including the formation of a U-shape conformation in the GLP-1 receptor helical bundle. This interaction occurs near the extracellular domain where it interacts with residues within the transmembrane helix 1 to transmembrane helix 3 and extracellular loops . The industrial production methods for this compound are not extensively documented, but it is typically produced in research laboratories using advanced organic synthesis techniques.
化学反应分析
TT-Oad2 undergoes various chemical reactions, primarily involving interactions with the GLP-1 receptor. It forms a U-shape conformation in the receptor helical bundle, interacting with residues within the transmembrane helix 1 to transmembrane helix 3 and extracellular loops . The major products formed from these reactions are the activated GLP-1 receptor and subsequent signaling molecules involved in insulin secretion and blood glucose regulation.
科学研究应用
TT-Oad2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used in the study of GLP-1 receptor activation and its role in diabetes treatment. Researchers have utilized this compound to understand the structural basis of GLP-1 receptor activation and to develop novel therapeutic drugs for type 2 diabetes and other metabolic diseases . Additionally, this compound has been used in studies investigating biased agonism and the distinct activation kinetics of non-peptide agonists .
作用机制
TT-Oad2 exerts its effects by binding to the GLP-1 receptor, leading to the activation of G protein-coupled signaling pathways. This activation results in the secretion of insulin from pancreatic beta cells and the regulation of blood glucose levels . This compound exhibits biased agonism, meaning it preferentially activates certain signaling pathways over others, which may contribute to its clinical efficacy and reduced side effects compared to peptide agonists .
相似化合物的比较
TT-Oad2 is compared with other non-peptide GLP-1 receptor agonists such as LY3502970 and PF-06882961. While all three compounds interact with the GLP-1 receptor, they have different binding pockets and modes of action . This compound forms a U-shape conformation in the receptor helical bundle, whereas LY3502970 and PF-06882961 have distinct binding modes that contribute to differences in their efficacy and signaling pathways . This uniqueness of this compound highlights its potential as a therapeutic agent with specific advantages over other similar compounds.
属性
分子式 |
C50H49Cl4N3O6 |
|---|---|
分子量 |
929.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-7-[(1S)-1-phenylpropyl]-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]isoquinoline-8-carbonyl]amino]-3-[4-(2,3-dimethylpyridin-4-yl)phenyl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C50H47Cl2N3O6.2ClH/c1-4-44(35-8-6-5-7-9-35)55-27-38-26-47-46(60-29-48(61-47)36-15-17-39(18-16-36)59-28-33-12-19-41(51)42(52)22-33)25-37(38)24-45(55)49(56)54-43(50(57)58)23-32-10-13-34(14-11-32)40-20-21-53-31(3)30(40)2;;/h5-22,25-26,43-45,48H,4,23-24,27-29H2,1-3H3,(H,54,56)(H,57,58);2*1H/t43-,44-,45-,48+;;/m0../s1 |
InChI 键 |
JCHUZLPPFLKGNX-PLFFULENSA-N |
手性 SMILES |
CC[C@@H](C1=CC=CC=C1)N2CC3=CC4=C(C=C3C[C@H]2C(=O)N[C@@H](CC5=CC=C(C=C5)C6=C(C(=NC=C6)C)C)C(=O)O)OC[C@@H](O4)C7=CC=C(C=C7)OCC8=CC(=C(C=C8)Cl)Cl.Cl.Cl |
规范 SMILES |
CCC(C1=CC=CC=C1)N2CC3=CC4=C(C=C3CC2C(=O)NC(CC5=CC=C(C=C5)C6=C(C(=NC=C6)C)C)C(=O)O)OCC(O4)C7=CC=C(C=C7)OCC8=CC(=C(C=C8)Cl)Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


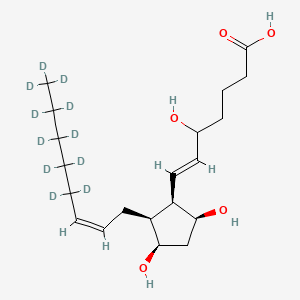
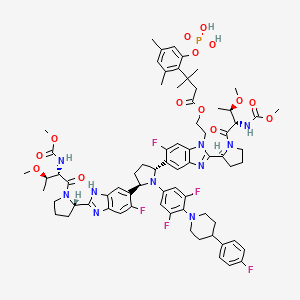
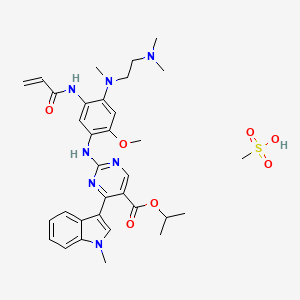
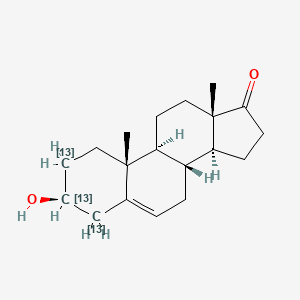
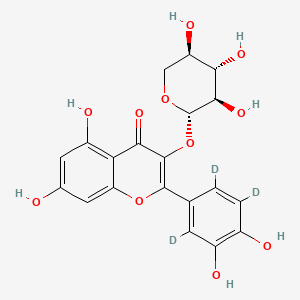

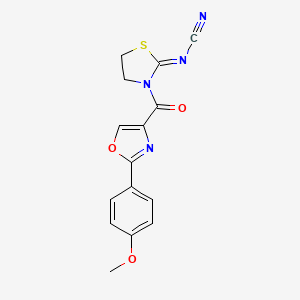
![(12aS)-2-methoxy-N,7,7,9,12a-pentamethyl-5,6,6a,12-tetrahydronaphtho[1,2-g]quinazoline-3-carboxamide](/img/structure/B12416001.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(4S,5'S,6R,7S,8R,9S,13R,14S,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12416004.png)
